methyl 2-trimethylsilyloxybenzoate

Description

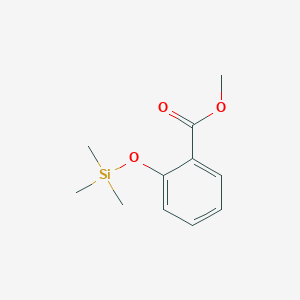

Methyl 2-trimethylsilyloxybenzoate is an organic ester derivative characterized by a trimethylsilyl (TMS) ether group at the 2-position of the benzoate ring. Its structure combines a methyl ester moiety with a bulky, hydrophobic silyl protecting group. This compound is primarily utilized in organic synthesis as an intermediate, particularly for protecting hydroxyl groups during multi-step reactions. The TMS group enhances steric hindrance and lipophilicity, which can influence solubility, reactivity, and stability in synthetic pathways .

Properties

CAS No. |

18001-14-4 |

|---|---|

Molecular Formula |

C11H16O3Si |

Molecular Weight |

224.33 g/mol |

IUPAC Name |

methyl 2-trimethylsilyloxybenzoate |

InChI |

InChI=1S/C11H16O3Si/c1-13-11(12)9-7-5-6-8-10(9)14-15(2,3)4/h5-8H,1-4H3 |

InChI Key |

WYRJFTUIUJWTAZ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1O[Si](C)(C)C |

Canonical SMILES |

COC(=O)C1=CC=CC=C1O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester typically involves the reaction of benzoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions usually include:

Base: Commonly used bases include pyridine or triethylamine.

Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred.

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common.

Chemical Reactions Analysis

Types of Reactions

methyl 2-trimethylsilyloxybenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halides or other nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted benzoic acid esters.

Scientific Research Applications

methyl 2-trimethylsilyloxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Biology: Employed in the study of metabolic pathways and enzyme reactions.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The ester group facilitates its incorporation into biological systems, where it can interact with enzymes and other biomolecules.

Comparison with Similar Compounds

Structural Analogs in Pesticide Chemistry

Several methyl benzoate derivatives with triazine and sulfonylurea substituents are employed as herbicides (). These include:

| Compound Name | Substituent Groups | Molecular Weight (g/mol) | Applications | Key Properties |

|---|---|---|---|---|

| Triflusulfuron methyl ester | 2-((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)sulfamoyl) | ~472.4 | Herbicide | Targets acetolactate synthase (ALS), sulfonylurea class |

| Ethametsulfuron methyl ester | 2-((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)sulfamoyl) | ~410.4 | Herbicide | ALS inhibitor, selective broadleaf control |

| Methyl 2-trimethylsilyloxybenzoate | 2-(trimethylsilyloxy)benzoate ester | 224.1 | Synthetic intermediate | Hydrophobic, protects hydroxyl groups, hydrolytically labile under acidic conditions |

Key Differences :

Benzoate Derivatives with Hydroxy/Acetamido Substituents

Fluorochem and Chongqing Chemdad reports highlight analogs like methyl 4-acetamido-2-hydroxybenzoate ():

| Compound Name | Substituent Groups | Molecular Weight (g/mol) | Applications | Key Properties |

|---|---|---|---|---|

| Methyl 4-acetamido-2-hydroxybenzoate | 4-acetamido, 2-hydroxy | ~209.2 | Pharmaceutical intermediate | Hydrophilic, hydrogen bonding |

| Methyl 2-hydroxy-4-(trifluoroacetamido)benzoate | 2-hydroxy, 4-(trifluoroacetamido) | ~277.2 | Fluorinated intermediate | Enhanced electronegativity, metabolic stability |

| This compound | 2-(trimethylsilyloxy) | 224.1 | Protecting group reagent | Lipophilic, steric shielding |

Key Differences :

- Solubility : The TMS group increases lipophilicity (logP ~2.8) compared to hydroxyl or acetamido derivatives (logP ~1.5–2.0), affecting solubility in organic solvents .

- Stability : Acetamido and hydroxy groups are stable under neutral conditions, whereas the TMS group is cleaved by fluoride ions or mild acids .

Reactivity Comparison :

- Silylation vs. Acetylation : TMSCl requires inert conditions (e.g., dry DMF), while acetylation with acetic anhydride proceeds in protic solvents.

- Hydrolysis Rates : TMS ethers hydrolyze rapidly (t½ <1 hr in pH 3 buffer), whereas acetamides resist hydrolysis under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.